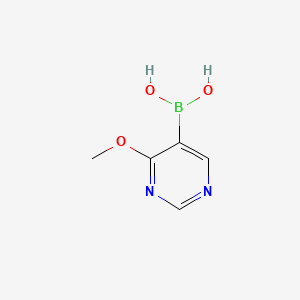
4-アセトキシイソフタル酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetoxyisophthalic Acid, also known as 4-(Acetyloxy)-1,3-benzenedicarboxylic Acid, is an organic compound with the molecular formula C10H8O6 and a molecular weight of 224.17 g/mol . This compound is a derivative of isophthalic acid and is used primarily in research and industrial applications.
科学的研究の応用
4-Acetoxyisophthalic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxyisophthalic Acid typically involves the acetylation of 4-hydroxyisophthalic acid. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of 4-Acetoxyisophthalic Acid can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
化学反応の分析
Types of Reactions: 4-Acetoxyisophthalic Acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-hydroxyisophthalic acid.
Oxidation: The compound can be oxidized to form corresponding quinones.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products:
Hydrolysis: 4-Hydroxyisophthalic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted isophthalic acids depending on the reagent used.
作用機序
The mechanism of action of 4-Acetoxyisophthalic Acid involves its ability to undergo hydrolysis to release 4-hydroxyisophthalic acid, which can then participate in various biochemical pathways. The molecular targets and pathways involved include enzyme-catalyzed reactions that modify the functional groups of the compound, leading to the formation of biologically active molecules.
類似化合物との比較
Isophthalic Acid: The parent compound from which 4-Acetoxyisophthalic Acid is derived.
Terephthalic Acid: Another isomer of phthalic acid with similar chemical properties.
4-Hydroxyisophthalic Acid: The hydrolyzed product of 4-Acetoxyisophthalic Acid.
Uniqueness: 4-Acetoxyisophthalic Acid is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and allows for specific applications in synthesis and research. Its ability to undergo hydrolysis and substitution reactions makes it a versatile intermediate in organic chemistry.
特性
IUPAC Name |
4-acetyloxybenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHLSYRJOJYLSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)
![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)



![(2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B566104.png)
![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)


![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide](/img/structure/B566112.png)
![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)

![1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt](/img/structure/B566115.png)

